molecular formula C26H20N2O2 B3844222 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B3844222
M. Wt: 392.4 g/mol
InChI Key: MXHOEIBPZJYNBK-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a synthetic compound that has garnered significant interest in scientific research This compound is known for its unique structural features, which include a benzoxazole moiety and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions. Common catalysts include Lewis acids such as BF3·Et2O.

    Coupling with Naphthalene Carboxylic Acid: The benzoxazole intermediate is then coupled with naphthalene-1-carboxylic acid using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or naphthalene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its high fluorescence quantum yield and large Stokes shift.

    Biology: Employed in imaging studies to track cellular processes and interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves photoinduced electron transfer (PET) reactions. Upon excitation by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, forming a radical cation. This radical cation can then interact with other molecules, leading to the formation of fluorescent products or other chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide stands out due to its unique combination of a benzoxazole moiety and a naphthalene carboxamide group. This structural arrangement imparts distinct photophysical properties, making it highly suitable for applications in fluorescence-based assays and imaging techniques.

Properties

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-16-13-17(2)24-23(14-16)28-26(30-24)19-9-5-10-20(15-19)27-25(29)22-12-6-8-18-7-3-4-11-21(18)22/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHOEIBPZJYNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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